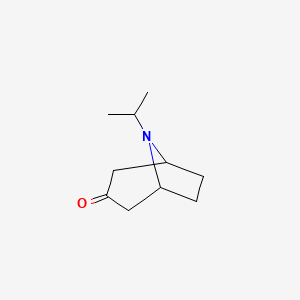

8-Isopropyl-3-nortropanone

Description

The exact mass of the compound 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

3423-28-7 |

|---|---|

Molecular Formula |

C10H17NO |

Molecular Weight |

167.25 g/mol |

IUPAC Name |

(1R,5S)-8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-one |

InChI |

InChI=1S/C10H17NO/c1-7(2)11-8-3-4-9(11)6-10(12)5-8/h7-9H,3-6H2,1-2H3/t8-,9+ |

InChI Key |

AKETXTOLBLTPTP-DTORHVGOSA-N |

Canonical SMILES |

CC(C)N1C2CCC1CC(=O)C2 |

Pictograms |

Acute Toxic |

Origin of Product |

United States |

Foundational & Exploratory

synthesis and characterization of 8-Isopropyl-3-nortropanone

An In-Depth Technical Guide to the Synthesis and Characterization of 8-Isopropyl-3-nortropanone

This guide provides a comprehensive overview of the , a derivative of the nortropane scaffold. Tropane alkaloids, characterized by the 8-azabicyclo[3.2.1]octane ring system, are a significant class of natural products with a long history in medicine.[1][2] Their derivatives are of great interest in drug development for their potential pharmacological activities.[2][3] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols.

Strategic Approach to Synthesis: A Biomimetic Pathway

The synthesis of the tropane core is a classic topic in organic chemistry. The most elegant and widely recognized method is the Robinson-Schöpf reaction, first reported for tropinone in 1917.[4][5] This reaction is considered a landmark in total synthesis due to its biomimetic approach, mimicking the plant's own biosynthetic pathway, and its efficiency as a one-pot tandem reaction.[1][4]

Our strategy for synthesizing this compound adapts this classic methodology. The core principle involves a "double Mannich" reaction.[4][6] We will react a succinaldehyde equivalent with a primary amine (isopropylamine) and an acetone equivalent. To enhance reaction efficiency and yield, acetonedicarboxylic acid is used in place of acetone; its carboxyl groups activate the central carbon for enolate formation and are easily removed in the final step.[4] For practical handling and stability, succinaldehyde is generated in situ from its precursor, 2,5-dimethoxytetrahydrofuran.[7]

Reaction Mechanism: The Double Mannich Condensation

The Robinson-Schöpf synthesis proceeds through two consecutive Mannich reactions.[8][9] The mechanism involves the following key transformations:

-

Iminium Formation: Isopropylamine undergoes nucleophilic addition to succinaldehyde, followed by dehydration to form a pyrrolidine-based iminium ion.

-

First (Intermolecular) Mannich Reaction: The enolate of acetonedicarboxylic acid acts as a nucleophile, attacking the iminium ion.

-

Second (Intramolecular) Mannich Reaction: Following a cyclization and dehydration to form a new enolate and iminium ion within the same molecule, a second, intramolecular Mannich reaction occurs, forming the characteristic bicyclic tropane skeleton.[4][9]

-

Decarboxylation: The two carboxylic acid groups are spontaneously lost as carbon dioxide, yielding the final product, this compound.

Caption: The Robinson-Schöpf reaction mechanism for this compound synthesis.

Experimental Protocol: One-Pot Synthesis

This protocol details a robust, one-pot procedure for the synthesis of this compound.

Materials and Reagents

-

2,5-Dimethoxytetrahydrofuran

-

Isopropylamine

-

Acetonedicarboxylic acid

-

Citrate Buffer (pH ~5-6)

-

Sodium Carbonate (Na₂CO₃)

-

Dichloromethane (DCM)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture with triethylamine)

Step-by-Step Methodology

-

Preparation of Succinaldehyde Solution: In a round-bottom flask, dissolve 2,5-dimethoxytetrahydrofuran in the aqueous citrate buffer. Stir the solution at room temperature for approximately 1-2 hours to facilitate the hydrolysis to succinaldehyde.

-

Reaction Assembly: To the succinaldehyde solution, add acetonedicarboxylic acid and stir until it dissolves completely. Cool the mixture in an ice bath.

-

Addition of Amine: Slowly add isopropylamine to the cooled reaction mixture. The addition should be controlled to manage any exotherm.

-

Reaction: Allow the flask to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, basify the solution to a pH of 9-10 using sodium carbonate. This step is crucial for ensuring the product is in its free base form for extraction.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3x volumes). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel. A solvent system such as ethyl acetate/hexane with a small amount of triethylamine (~1%) is often effective to prevent the amine from streaking on the silica gel.

-

Final Product: Collect the fractions containing the pure product (as determined by TLC), combine them, and remove the solvent under reduced pressure to yield this compound as an oil or low-melting solid.

Comprehensive Characterization

Confirmation of the structure and purity of the synthesized this compound is achieved through a combination of spectroscopic and chromatographic techniques.

Data Presentation: Expected Analytical Results

The following table summarizes the expected data from key analytical methods.

| Technique | Functional Group / Protons | Expected Observation |

| ¹H NMR | Isopropyl -CH (CH₃)₂ | Septet, ~2.8-3.0 ppm |

| Isopropyl -CH(C H₃)₂ | Doublet, ~1.0-1.2 ppm | |

| Bridgehead H1, H5 | Broad singlets/multiplets, ~3.2-3.5 ppm | |

| Protons α to C=O (H2, H4) | Multiplets, ~2.5-2.8 ppm | |

| Other ring protons (H6, H7) | Multiplets, ~1.8-2.2 ppm | |

| ¹³C NMR | Carbonyl C =O | ~215-220 ppm |

| Bridgehead C 1, C 5 | ~60-65 ppm | |

| Isopropyl -C H(CH₃)₂ | ~48-52 ppm | |

| Carbons α to C=O (C 2, C 4) | ~45-50 ppm | |

| Isopropyl -CH(C H₃)₂ | ~18-20 ppm | |

| IR Spectroscopy | Ketone (C=O) Stretch | Strong, sharp absorption at ~1715-1720 cm⁻¹[10][11] |

| C-N Stretch | Medium absorption, ~1100-1250 cm⁻¹ | |

| C-H (sp³) Stretch | ~2850-3000 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M⁺) | Expected m/z = 167.13 |

| (EI-MS) | Major Fragments | m/z corresponding to loss of isopropyl group (M-43), and other characteristic tropane ring fragmentations. |

Spectroscopic Analysis in Detail

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the structure of organic molecules.[12] For this compound, the ¹H NMR spectrum should clearly show the signals for the isopropyl group—a doublet for the six equivalent methyl protons and a septet for the single methine proton. The bicyclic core will present more complex, coupled signals, with the bridgehead protons (H1 and H5) typically appearing as the most downfield signals on the scaffold due to their proximity to the nitrogen atom.[13][14] The ¹³C NMR spectrum is characterized by a signal in the far downfield region (~215 ppm) corresponding to the ketone carbonyl carbon.[12]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. The most prominent feature in the IR spectrum of this compound will be a strong, sharp absorption band around 1715-1720 cm⁻¹, which is characteristic of a six-membered ring ketone.[10] The absence of a broad absorption in the 3300-3500 cm⁻¹ region confirms the absence of N-H bonds, consistent with the formation of a tertiary amine.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum should show the molecular ion peak (M⁺) at m/z 167. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation analysis is a key confirmatory tool for tropane alkaloids.[15]

Chromatographic Purity Assessment

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent method for assessing the purity of volatile compounds like this compound.[15] The sample is vaporized and separated on a GC column, with the mass spectrometer providing mass data for the eluted peaks. A single peak on the gas chromatogram with the correct mass spectrum confirms the purity of the sample.

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): For less volatile derivatives or for analyses requiring different selectivity, HPLC-MS can be employed.[16][17][18] This technique is highly sensitive and provides both retention time and mass data for purity confirmation.

Caption: Experimental workflow for the .

Conclusion

The synthesis of this compound can be achieved efficiently through a modern adaptation of the classic Robinson-Schöpf reaction. This biomimetic, one-pot approach provides a direct route to the versatile 8-azabicyclo[3.2.1]octane core. Rigorous characterization using a suite of modern analytical techniques, including NMR, IR, and mass spectrometry, is essential to unequivocally confirm the structure and purity of the final product. The protocols and data presented in this guide provide a solid foundation for researchers engaged in the synthesis of novel tropane alkaloid derivatives for applications in medicinal chemistry and drug discovery.

References

- Koskinen, A. M. P., & Lounasmaa, M. (1983). Synthetic studies in the tropane alkaloid series. Planta Medica, 49(10), 120-123.

- Mondal, M., & Bhowmick, M. (2012). Theoretical study on the mechanism of Robinson's synthesis of tropinone. Journal of Chemical Research, 36(9), 532-535.

-

Huang, J. P., Wang, Y. J., Tian, T., Wang, L., Yan, Y., & Huang, S. X. (2021). Tropane alkaloid biosynthesis: a centennial review. Natural Product Reports, 38(9), 1634-1658.

- Reyes-González, M. A., et al. (2014). Chemical thermodynamics applied to the synthesis of tropinone. Revista de la Sociedad Química de México, 58(3), 263-269.

-

Wikipedia contributors. (2023). Tropinone. In Wikipedia, The Free Encyclopedia.

-

Shintani, S., et al. (1993). Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 17(2), 92-96.

-

Kostiainen, R., & Franssila, S. (1991). Analysis of tropane alkaloids with thermospray high-performance liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 562(1-2), 737-744.

-

Cosialls, E., et al. (2021). Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS. Foods, 10(11), 2668.

-

Afewerki, S., Wang, J. X., Liao, W. W., & Córdova, A. (2019). The Chemical Synthesis and Applications of Tropane Alkaloids. The Alkaloids: Chemistry and Biology, 81, 151-233.

-

Pápay, Z. E., et al. (2012). Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species. Journal of Chromatographic Science, 50(8), 705-711.

- Griffin, W. J. (1976). Biosynthesis of the tropane alkaloids.

-

Hanisch, P., & Adam, G. (1978). C-NMR spectroscopy of tropane alkaloids. Journal of Pharmaceutical Sciences, 67(6), 775-779.

- Robins, R. J., & Walton, N. J. (1993). The biosynthesis of tropane alkaloids. In The Alkaloids: Chemistry and Pharmacology (Vol. 44, pp. 115-187). Academic Press.

- Lázaro-Mesa, A., et al. (2016). 1H NMR- based metabolite profiling of tropane alkaloids in Duboisia spec. Julius-Kühn-Archiv, (454), 126.

-

ResearchGate. (2016). 1H NMR- based metabolite profiling of tropane alkaloids in Duboisia spec.

- Li, R., et al. (2017). Characterization of tropane and cinnamamide alkaloids from Scopolia tangutica by high-performance liquid chromatography with quadrupole time-of-flight tandem mass spectrometry.

-

EPFL. (n.d.). Mannich Reaction: Applications and Mechanism. EPFL Graph Search.

-

LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

-

Scribd. (n.d.). IR Spectroscopy Spectra.

- Kim, J. Y., et al. (2013). A Study on N-Substituted Nortropinone Synthesis using Acetone Equivalents. Journal of the Korean Chemical Society, 57(4), 519-523.

-

Guidechem. (n.d.). How is Tropinone Synthesized and its Biological Origin?.

-

CORE. (2016). 1H NMR- based metabolite profiling of tropane alkaloids in Duboisia spec.

-

ChemicalBook. (n.d.). The synthesis of Tropinone.

-

Zhang, L., et al. (2014). Synthesis and Cytotoxicity Evaluation of Tropinone Derivatives. Molecules, 19(6), 7654-7666.

-

Illinois State University. (2015). Infrared Spectroscopy.

-

The Hive. (2003). Robinson-Schöpf reaction: tropinone. Hive Chemistry Discourse.

-

McMurry, J. (2015). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Cengage Learning.

-

Northern Kentucky University. (2021). Tropinone Synthesis with Heteroaryl Compounds to Create Aromatase Inhibitors. NKU Digital Commons.

-

University of Warsaw. (n.d.). Carbonyl - compounds - IR - spectroscopy.

-

ChemicalBook. (n.d.). Tropine(120-29-6) 1H NMR spectrum.

-

Benchchem. (n.d.). Nortropine | 538-09-0.

Sources

- 1. Tropane alkaloid biosynthesis: a centennial review - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. The Chemical Synthesis and Applications of Tropane Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nortropine | 538-09-0 | Benchchem [benchchem.com]

- 4. Tropinone - Wikipedia [en.wikipedia.org]

- 5. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]

- 6. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 7. oaji.net [oaji.net]

- 8. scispace.com [scispace.com]

- 9. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. C-NMR spectroscopy of tropane alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. researchgate.net [researchgate.net]

- 15. Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Analysis of tropane alkaloids with thermospray high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 8-Isopropyl-3-nortropanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Nortropane Scaffold

8-Isopropyl-3-nortropanone, also known as N-isopropylnortropinone, is a synthetically derived organic compound belonging to the nortropane class of alkaloids. The rigid bicyclic [3.2.1] octane core is a well-established pharmacophore found in numerous biologically active molecules, including atropine and cocaine. The substitution at the nitrogen atom provides a key vector for modifying the pharmacological properties of the parent nortropinone structure. This guide provides a comprehensive overview of the known physical and chemical properties, synthetic approaches, and analytical characterization of this compound, offering a foundational resource for its application in research and development.

Physicochemical Properties: A Data-Driven Profile

While extensive experimental data for this compound is not widely published, a combination of supplier data and estimations based on analogous compounds allows for the construction of a reliable physicochemical profile.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₇NO | CAS Common Chemistry[1] |

| Molecular Weight | 167.25 g/mol | Nanjing Finetech Chemical[2] |

| CAS Number | 3423-28-7 | Nanjing Finetech Chemical[2] |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Inferred from related tropinones |

| Boiling Point | 254.7 °C at 760 mmHg | Nanjing Finetech Chemical[2] |

| Density | 1.028 g/cm³ | Nanjing Finetech Chemical[2] |

| Flash Point | 100.5 °C | Nanjing Finetech Chemical[2] |

| pKa (predicted) | 9.09 ± 0.20 | Nanjing Finetech Chemical[2] |

| LogP (predicted) | 1.52860 | Nanjing Finetech Chemical[2] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform.[3] | Based on tropinone[3] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several established methods for N-alkylation of the nortropinone core.

Method 1: Direct N-Alkylation of Nortropinone

This is a straightforward and common approach for preparing N-substituted nortropinones. The reaction involves the nucleophilic substitution of an isopropyl halide by the secondary amine of nortropinone.

Reaction Scheme:

Caption: Direct N-alkylation of nortropinone.

Step-by-Step Protocol:

-

Dissolution: Dissolve nortropinone hydrochloride in a suitable polar aprotic solvent such as acetonitrile.

-

Basification: Add a weak base, such as potassium carbonate, to neutralize the hydrochloride salt and free the secondary amine.

-

Alkylation: Add an excess of an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, filter the reaction mixture to remove inorganic salts. Evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality: The use of a weak base is crucial to deprotonate the nortropinone hydrochloride without promoting significant side reactions. A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.

Method 2: Reductive Amination of Tropinone

An alternative approach involves the reductive amination of tropinone with isopropylamine.

Reaction Scheme:

Caption: Reductive amination of tropinone.

Step-by-Step Protocol:

-

Imine Formation: Dissolve tropinone and isopropylamine in a suitable solvent like dichloromethane or 1,2-dichloroethane. The reaction can be facilitated by the addition of a mild acid catalyst.

-

Reduction: Add a selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the reaction mixture.

-

Reaction: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations, as it does not readily reduce the ketone starting material.

Analytical Characterization: A Spectroscopic Roadmap

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex due to the bicyclic nature of the molecule. Key expected signals include:

-

Isopropyl Group: A doublet for the two methyl groups (CH₃) and a septet for the methine proton (CH). The methine proton will be shifted downfield due to the adjacent nitrogen.

-

Nortropinone Core: A series of multiplets for the bridgehead protons and the methylene protons of the bicyclic system. The protons alpha to the ketone will be deshielded.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton.

-

Carbonyl Carbon: A signal in the downfield region, typically around 205-220 ppm for a ketone.[4]

-

Isopropyl Group: Two signals, one for the two equivalent methyl carbons and one for the methine carbon.

-

Nortropinone Core: Signals corresponding to the bridgehead carbons and the methylene carbons of the bicyclic system.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorptions for the functional groups present.

-

C=O Stretch: A strong, sharp absorption band in the region of 1715-1730 cm⁻¹ is expected for the saturated ketone.[5]

-

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds.

-

C-N Stretch: A medium to weak absorption in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺. The fragmentation pattern would be complex, with characteristic losses of the isopropyl group and fragmentation of the nortropane ring. Alpha-cleavage adjacent to the nitrogen is a common fragmentation pathway for amines.[6]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by the ketone and the tertiary amine functional groups.

-

Ketone Reactivity: The carbonyl group can undergo a variety of nucleophilic addition reactions, including reduction to the corresponding alcohol (8-isopropyl-nortropanol), Grignard reactions, and Wittig reactions.

-

Amine Reactivity: The tertiary amine is basic and can be protonated to form a quaternary ammonium salt. It can also be oxidized.

-

Stability: The compound is expected to be stable under normal laboratory conditions.[2] However, like many amines, it may be sensitive to oxidation over time.

Potential Applications and Biological Relevance

While specific biological activities for this compound are not extensively documented, the nortropane scaffold is of significant interest in medicinal chemistry. N-substituted nortropane derivatives have been investigated for a range of biological targets, including neurotransmitter transporters and receptors.[7] The isopropyl group can influence the lipophilicity and steric profile of the molecule, potentially modulating its binding affinity and selectivity for biological targets. Therefore, this compound serves as a valuable intermediate for the synthesis of novel compounds for biological screening.

Safety, Handling, and Storage

No specific safety data sheet (SDS) for this compound is widely available. Therefore, it should be handled with the care afforded to a novel chemical substance of unknown toxicity. General safety precautions for handling tropinone derivatives should be followed.[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[9]

-

Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[9] Avoid contact with skin and eyes.[2]

-

Storage: Store in a tightly sealed container in a cool, dry place away from heat and ignition sources.[2][9]

Conclusion

This compound represents a valuable building block for the exploration of the chemical and biological space of nortropane alkaloids. While detailed experimental data is limited, this guide provides a solid foundation of its physicochemical properties, synthetic routes, and expected analytical characteristics based on available data and chemical principles. As research into novel therapeutics continues, the strategic modification of scaffolds like nortropinone will undoubtedly play a crucial role, and this compound stands as a ready tool for such endeavors.

References

-

Efficient, Two-Step Synthesis of N-Substituted Nortropinone Derivatives. ResearchGate. Available from: [Link]

-

Efficient, two-step synthesis of N-substituted nortropinone derivatives. Sciencemadness.org. (2007-05-24). Available from: [Link]

-

A Study on N-Substituted Nortropinone Synthesis using Acetone Equivalents. ResearchGate. (2025-08-06). Available from: [Link]

-

8-isopropyl-8-azabicyclo[3.2.1]octan-3-ol CAS 3423-25-4. Watson International. Available from: [Link]

-

Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation. ACS Catalysis. (2022-07-12). Available from: [Link]

-

A Study on N-Substituted Nortropinone Synthesis using Acetone Equivalents. Asian Journal of Chemistry. (2020-04-29). Available from: [Link]

-

8-Isopropylnortropinone. CAS Common Chemistry. Available from: [Link]

-

Biological activities of the nortropane alkaloid, calystegine B2, and analogs: structure-function relationships. PubMed. Available from: [Link]

-

Tropinone. Wikipedia. Available from: [Link]

-

Synthesis and biological evaluation of N-substituted noscapine analogues. PubMed. (2012-10-10). Available from: [Link]

-

AN APPROACH FOR SYNTHESIS OF TROPINONE ANALOGUE N-SUBSTITUTED WITH TRIAZINE RING. Available from: [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. (2022-06-05). Available from: [Link]

-

1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. (2021-01-28). Available from: [Link]

-

Asymmetric Synthesis of Substituted Tropinones using the Intramolecular Mannich Cyclization Reaction and Acyclic N-Sulfinyl β-Amino Ketone Ketals. PMC. Available from: [Link]

-

19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. Available from: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023-08-29). Available from: [Link]

-

Synthesis and Cytotoxicity Evaluation of Tropinone Derivatives. PMC. Available from: [Link]

-

NMR Chemical Shift Values Table. Chemistry Steps. Available from: [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. (2024-03-19). Available from: [Link]

-

Fragmentation (mass spectrometry). Wikipedia. Available from: [Link]

-

13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. (2024-03-19). Available from: [Link]

-

1H NMR chemical shifts (ppm) and multiplicities for derivatives of 1. ResearchGate. Available from: [Link]

-

Chemical shifts. Available from: [Link]

-

Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. NIH. Available from: [Link]

-

common fragmentation mechanisms in mass spectrometry. YouTube. (2022-11-22). Available from: [Link]

-

a guide to 13c nmr chemical shift values. Available from: [Link]

-

Mass Spectrometry: Fragmentation. Available from: [Link]

-

13-C NMR Chemical Shift Table.pdf. Available from: [Link]

-

19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. (2025-02-24). Available from: [Link]

-

13C NMR Chemical Shift. Oregon State University. Available from: [Link]

-

The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy. (2022-08-01). Available from: [Link]

-

Identifying Ketones in an IR Spectra #organicchemistry. YouTube. (2025-02-26). Available from: [Link]

-

Ketone infrared spectra. Chemistry. Available from: [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Factory Supply Industrial Grade 8-isopropyl-8-azabicyclo[3.2.1]octan-3-one 3423-28-7 with Best Price [fine-chemtech.com]

- 3. Tropinone: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. ptfarm.pl [ptfarm.pl]

- 8. Page loading... [wap.guidechem.com]

- 9. Tropinone(532-24-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 8-Isopropyl-3-nortropanone

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive technical framework for understanding the potential mechanism of action of the synthetic compound 8-Isopropyl-3-nortropanone. As a molecule with structural similarities to tropane alkaloids, a class of compounds known for their interaction with the cholinergic system, it is hypothesized that this compound primarily exerts its effects through nicotinic acetylcholine receptors (nAChRs). This guide will delve into the rationale behind this hypothesis, the structure and function of nAChRs, and a proposed roadmap for the experimental elucidation of the specific molecular interactions of this compound.

Introduction to this compound: A Structurally-Guided Hypothesis

This compound is a derivative of nortropanone, featuring an isopropyl group attached to the nitrogen at the 8-position of the 8-azabicyclo[3.2.1]octane skeleton.[1] Its chemical formula is C10H17NO.[1] The tropane core is a well-established pharmacophore found in numerous biologically active compounds, including cocaine and atropine, which are known to interact with components of the central and peripheral nervous systems.

The structural resemblance of this compound to nicotine and other nAChR ligands strongly suggests that its primary pharmacological targets are likely to be nicotinic acetylcholine receptors.[2][3] These receptors are crucial players in a wide array of physiological and cognitive processes.[4]

The Hypothetical Target: Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are a family of ligand-gated ion channels that are activated by the neurotransmitter acetylcholine and the exogenous agonist nicotine.[2] They are pentameric structures, meaning they are composed of five protein subunits arranged around a central ion pore. The activation of nAChRs leads to a rapid influx of cations, primarily sodium and calcium, resulting in the depolarization of the cell membrane and the initiation of a cellular response.[2]

Structural Diversity of nAChRs

A remarkable diversity of nAChR subtypes exists, arising from the various combinations of different subunits. These subunits are broadly classified into α (α1–α10) and β (β1–β4) types, along with δ, γ, and ε subunits primarily found in muscle tissue. In the central nervous system, the most abundant subtypes are the homomeric α7 nAChR (composed of five α7 subunits) and the heteromeric α4β2 nAChR (typically consisting of two α4 and three β2 subunits).[2] This diversity in subunit composition gives rise to distinct pharmacological and biophysical properties for each nAChR subtype, allowing for a nuanced regulation of neuronal activity.

Functional Roles of nAChRs in the Central Nervous System

Nicotinic acetylcholine receptors are widely distributed throughout the brain and are implicated in a multitude of neuronal functions, including:

-

Modulation of Neurotransmitter Release: Presynaptic nAChRs are known to modulate the release of several key neurotransmitters, including dopamine, norepinephrine, glutamate, and GABA.[4]

-

Synaptic Plasticity: The influx of calcium through nAChRs can trigger downstream signaling cascades that are crucial for synaptic plasticity, the molecular basis of learning and memory.

-

Cognitive Function: The cholinergic system, and nAChRs in particular, play a vital role in cognitive processes such as attention, learning, and memory.

-

Reward and Addiction: The addictive properties of nicotine are primarily mediated by its action on nAChRs in the brain's reward circuitry, particularly in the ventral tegmental area (VTA).[3]

The following diagram illustrates a simplified signaling pathway upon nAChR activation.

Caption: Putative signaling cascade initiated by the binding of an agonist to a nicotinic acetylcholine receptor.

A Proposed Research Framework for Elucidating the Mechanism of Action

To definitively determine the mechanism of action of this compound, a systematic experimental approach is required. The following sections outline a series of key experiments, from initial binding studies to functional characterization.

Radioligand Binding Assays: Determining Target Affinity and Selectivity

The first step is to ascertain whether this compound binds to nAChRs and to determine its affinity for different subtypes. This is typically achieved through competitive radioligand binding assays.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Preparation of Membranes:

-

Homogenize brain tissue (e.g., rat cortex for α4β2, hippocampus for α7) or cells expressing specific nAChR subtypes in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Reaction:

-

In a 96-well plate, combine the membrane preparation with a known concentration of a specific radioligand (e.g., [³H]-epibatidine for high-affinity α4β2 nAChRs or [¹²⁵I]-α-bungarotoxin for α7 nAChRs).

-

Add increasing concentrations of unlabeled this compound.

-

For non-specific binding control wells, add a high concentration of a known nAChR ligand (e.g., nicotine).

-

Incubate at a defined temperature for a sufficient time to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Fit the data to a one-site or two-site competition model to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Data Presentation:

| nAChR Subtype | Radioligand | Ki (nM) for this compound |

| α4β2 | [³H]-Epibatidine | To be determined |

| α7 | [¹²⁵I]-α-Bungarotoxin | To be determined |

| α3β4 | [³H]-Nicotine | To be determined |

Functional Assays: Characterizing Agonist, Antagonist, or Allosteric Modulator Activity

Once binding is confirmed, the functional consequence of this interaction must be determined. Does this compound activate the receptor (agonist), block its activation by the endogenous ligand (antagonist), or modulate its function in another way (allosteric modulator)?

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

-

Oocyte Preparation and cRNA Injection:

-

Harvest and defolliculate Xenopus laevis oocytes.

-

Inject oocytes with cRNAs encoding the subunits of the desired nAChR subtype (e.g., α4 and β2).

-

Incubate the oocytes for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

-

Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

-

Drug Application and Data Acquisition:

-

To assess agonist activity, apply increasing concentrations of this compound and record the elicited inward current.

-

To assess antagonist activity, co-apply a fixed concentration of acetylcholine with increasing concentrations of this compound and measure the inhibition of the acetylcholine-induced current.

-

Record and analyze the current responses to determine potency (EC₅₀ or IC₅₀) and efficacy (maximal response relative to acetylcholine).

-

Data Presentation:

| nAChR Subtype | Functional Activity | Potency (EC₅₀/IC₅₀, µM) | Efficacy (% of ACh max) |

| α4β2 | To be determined | To be determined | To be determined |

| α7 | To be determined | To be determined | To be determined |

The following diagram outlines the workflow for characterizing the pharmacological profile of this compound.

Sources

- 1. This compound [drugfuture.com]

- 2. Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuronal nicotinic acetylcholine receptors: common molecular substrates of nicotine and alcohol dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuronal nicotinic acetylcholine receptors: neuroplastic changes underlying alcohol and nicotine addictions - PMC [pmc.ncbi.nlm.nih.gov]

The Nortropanone Scaffold: An In-Depth Technical Guide to the Predicted Biological Activity of 8-Isopropyl-3-nortropanone

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of 8-Isopropyl-3-nortropanone, a derivative of the versatile nortropane scaffold. In the absence of direct pharmacological studies on this specific molecule, this document synthesizes structure-activity relationship (SAR) data from related N-substituted nortropane analogs and other relevant compounds. By examining the influence of substitutions on the nortropane core, particularly at the N-8 position, we extrapolate potential receptor interactions, pharmacological effects, and therapeutic applications for this compound. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the central nervous system and beyond.

Introduction: The Nortropane Framework in Drug Discovery

The 8-azabicyclo[3.2.1]octane, or nortropane, skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for substituent groups, allowing for precise interactions with biological targets. The nitrogen at the 8-position is a key site for chemical modification, profoundly influencing the pharmacological profile of the resulting derivatives.

This guide focuses on this compound, a specific analog where an isopropyl group is attached to the nitrogen atom of the nortropanone core. While direct experimental data on this compound is not extensively available in published literature, a wealth of information on related N-substituted nortropanes allows for an informed, predictive analysis of its potential biological activities.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is essential for predicting its pharmacokinetic and pharmacodynamic behavior.

| Property | Value | Source |

| Molecular Formula | C10H17NO | FDA Global Substance Registration System[1] |

| CAS Registry Number | 3423-28-7 | FDA Global Substance Registration System[1] |

| Molecular Weight | 167.25 g/mol | Inferred from molecular formula |

| Predicted Lipophilicity (cLogP) | ~1.5 - 2.5 | Estimated based on nortropanone and isopropyl substituent |

The introduction of the isopropyl group at the N-8 position increases the lipophilicity compared to the parent nortropanone. This modification can significantly impact the compound's ability to cross the blood-brain barrier, as well as its metabolic stability and receptor binding affinity.

Predicted Biological Activity Based on Structure-Activity Relationships (SAR)

The biological activity of nortropane derivatives is largely determined by the nature of the substituent at the N-8 position. By analyzing the SAR of related compounds, we can infer the potential targets and effects of the 8-isopropyl moiety.

Interaction with Monoamine Transporters

N-substituted nortropanes are well-known for their interaction with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The size and nature of the N-alkyl group are critical determinants of binding affinity and selectivity.

Generally, increasing the length of the N-alkyl chain in certain classes of psychoactive compounds, such as cathinones, can enhance affinity for DAT.[2] While the nortropane scaffold is distinct from cathinones, the principle of lipophilic interactions within the transporter binding pocket may be applicable. The isopropyl group, being a small, branched alkyl chain, is likely to confer some degree of interaction with these transporters.

Opioid and Nociceptin Receptor Modulation

Recent research has highlighted the role of N-substituted nortropanes as ligands for opioid and nociceptin receptors. For instance, a series of 3-substituted N-benzhydryl-nortropane analogs have been identified as high-affinity ligands for the nociceptin receptor (NOP), with potential applications in the treatment of cough.[3] The N-substituent plays a crucial role in this interaction. While the benzhydryl group is significantly larger than an isopropyl group, this research opens the possibility that other N-substituted nortropanes could also modulate the NOP receptor.

Similarly, N-substituted spiropiperidines have been shown to exhibit high binding affinity to the NOP receptor, indicating that the N-substituent is a key pharmacophoric element for this target.[4]

Potential Therapeutic Applications: A Forward Look

Based on the inferred biological activities, this compound could be investigated for several therapeutic applications:

-

CNS Disorders: Depending on its affinity and selectivity for monoamine transporters, it could serve as a scaffold for the development of novel antidepressants, anxiolytics, or treatments for attention-deficit/hyperactivity disorder (ADHD).

-

Pain and Inflammation: If the compound exhibits significant affinity for the nociceptin receptor, it could be explored as a potential analgesic or antitussive agent.

-

Anticholinergic Activity: The tropane alkaloid scaffold is classically associated with anticholinergic effects. The 8-isopropyl substitution may modulate this activity, suggesting potential applications in areas such as respiratory medicine or the treatment of gastrointestinal disorders.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of this compound, a systematic experimental approach is required.

Synthesis of this compound

A potential synthetic route is outlined below:

Caption: Synthesis of this compound via Reductive Amination.

Protocol:

-

Dissolve 3-nortropanone in a suitable solvent (e.g., dichloromethane).

-

Add an excess of acetone.

-

Slowly add a reducing agent, such as sodium triacetoxyborohydride, to the mixture.

-

Stir the reaction at room temperature until completion, monitored by thin-layer chromatography.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

In Vitro Receptor Binding Assays

To determine the binding affinity of this compound for its predicted targets, competitive radioligand binding assays are essential.

Caption: Workflow for Radioligand Binding Assay.

Protocol:

-

Prepare cell membranes from cell lines stably expressing the target receptor (e.g., DAT, SERT, NET, NOP).

-

In a multi-well plate, combine the cell membranes, a known concentration of a suitable radioligand, and varying concentrations of this compound.

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

Future Directions and Conclusion

The analysis presented in this guide, based on established structure-activity relationships, strongly suggests that this compound is a promising candidate for further pharmacological investigation. The N-isopropyl substitution is likely to confer activity at monoamine transporters and potentially at nociceptin receptors, warranting a thorough in vitro and in vivo evaluation.

Future research should focus on the synthesis and purification of this compound, followed by a comprehensive screening against a panel of CNS receptors and transporters. Subsequent studies should investigate its functional activity (i.e., as an agonist, antagonist, or reuptake inhibitor), pharmacokinetic profile, and in vivo efficacy in relevant animal models. The insights gained from such studies will be invaluable in determining the therapeutic potential of this and other novel N-substituted nortropanone derivatives.

References

-

Title: Structure-activity relationships of 3-substituted N-benzhydryl-nortropane analogs as nociceptin receptor ligands for the treatment of cough. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]

-

Title: Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Source: The Journal of Pharmacology and Experimental Therapeutics. URL: [Link]

-

Title: Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]

-

Title: this compound. Source: FDA Global Substance Registration System. URL: [Link]

Sources

- 1. This compound [drugfuture.com]

- 2. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of 3-substituted N-benzhydryl-nortropane analogs as nociceptin receptor ligands for the treatment of cough - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Isopropyl-3-nortropanone Derivatives and Analogues: Synthesis, Pharmacology, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tropane alkaloid scaffold, a bicyclic [3.2.1] nitrogen-containing framework, is a cornerstone in medicinal chemistry, underpinning the structure of numerous neurologically active agents. Within this class, N-substituted nortropanone derivatives are of significant interest due to their diverse pharmacological profiles. This technical guide focuses on the 8-isopropyl-3-nortropanone core, providing a comprehensive overview of its synthesis, potential derivatization strategies, and the anticipated pharmacological landscape of its analogues. We will delve into established synthetic methodologies, explore potential structure-activity relationships (SAR), and provide detailed experimental protocols to empower researchers in the exploration of this promising chemical space.

Introduction: The Significance of the Nortropanone Scaffold

Tropane alkaloids, naturally occurring in plants of the Solanaceae family, have a long history in medicine, with compounds like atropine and scopolamine serving as important anticholinergic agents.[1][2] The core 8-azabicyclo[3.2.1]octane skeleton is a rigid and conformationally constrained structure, making it an excellent scaffold for the design of ligands with high receptor specificity. Nortropinone, the N-demethylated analogue of tropinone, offers a versatile synthetic handle at the nitrogen atom, allowing for the introduction of a wide array of substituents to modulate pharmacological activity.

The N-substituent plays a critical role in determining the biological properties of tropane derivatives. The size, lipophilicity, and electronic nature of the group at the 8-position can profoundly influence receptor binding affinity, selectivity, and functional activity. The isopropyl group, a small, branched alkyl substituent, is of particular interest as it can impart a unique steric and electronic profile compared to the more commonly studied methyl or benzyl groups. This guide will specifically explore the synthesis and potential derivatization of the this compound core.

Synthesis of the this compound Core

The construction of the this compound scaffold can be approached through two primary synthetic strategies: the Robinson-Schöpf reaction for de novo synthesis of the tropane ring system, and the N-alkylation of a pre-existing nortropinone core.

Robinson-Schöpf Reaction: A Biomimetic Approach

The Robinson-Schöpf reaction is a classic and highly efficient one-pot method for the synthesis of tropinones and their analogues.[3][4] It mimics the biosynthetic pathway of tropane alkaloids and involves the condensation of a dialdehyde (succinaldehyde), a primary amine, and a derivative of acetone. To synthesize this compound, isopropylamine is utilized as the primary amine component.

Diagram 1: Robinson-Schöpf Synthesis of this compound

Sources

- 1. Synthesis and ligand binding of nortropane derivatives: N-substituted 2beta-carbomethoxy-3beta-(4'-iodophenyl)nortropane and N-(3-iodoprop-(2E)-enyl)-2beta-carbomethoxy-3beta-(3',4'-disubstituted phenyl)nortropane. New high-affinity and selective compounds for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Isopropyltropinium | 58005-18-8 | Benchchem [benchchem.com]

- 3. Robinson-Schöpf Reaction | Ambeed [ambeed.com]

- 4. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]

Spectroscopic Signature of 8-Isopropyl-3-nortropanone: A Technical Guide

Introduction

8-Isopropyl-3-nortropanone is a derivative of nortropinone, characterized by an isopropyl group attached to the nitrogen atom of the bicyclic nortropane core. This modification significantly influences its chemical and pharmacological properties, making it a molecule of interest in medicinal chemistry and drug development. A thorough understanding of its molecular structure is paramount for elucidating its mechanism of action, ensuring purity, and developing analytical methods for its detection and quantification. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural characterization of such novel compounds.

This technical guide provides an in-depth analysis of the predicted spectroscopic data for this compound. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference for the identification and characterization of this molecule. The interpretations provided herein are based on established principles of spectroscopy and predictions from computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the presence and connectivity of the nortropane skeleton and the isopropyl substituent. The data presented here is predicted using online NMR prediction tools.[1][2][3]

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the nortropane ring and the isopropyl group. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the nitrogen atom, as well as the stereochemistry of the bicyclic system.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H1, H5 | 3.2 - 3.4 | m | 2H |

| H2, H4 (axial) | 2.5 - 2.7 | m | 2H |

| H2, H4 (equatorial) | 2.2 - 2.4 | m | 2H |

| H6, H7 (endo) | 1.8 - 2.0 | m | 2H |

| H6, H7 (exo) | 1.5 - 1.7 | m | 2H |

| CH (isopropyl) | 2.8 - 3.0 | septet | 1H |

| CH₃ (isopropyl) | 1.0 - 1.2 | d | 6H |

Note: Predicted data generated using NMRDB.org.[1][2][3] The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment. The carbonyl carbon is expected to be the most downfield signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (C3) | 210 - 215 |

| C1, C5 | 60 - 65 |

| C2, C4 | 45 - 50 |

| C6, C7 | 25 - 30 |

| CH (isopropyl) | 50 - 55 |

| CH₃ (isopropyl) | 18 - 22 |

Note: Predicted data generated using NMRDB.org.[1][2][3]

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring NMR spectra for a novel compound like this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Set the appropriate acquisition parameters for both ¹H and ¹³C NMR, including pulse sequence, acquisition time, relaxation delay, and number of scans.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

For unambiguous assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key functional groups are the ketone (C=O) and the tertiary amine (C-N).

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl and alkyl groups.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (ketone) | 1710 - 1730 | Strong |

| C-H (sp³ alkyl) | 2850 - 3000 | Medium to Strong |

| C-N (tertiary amine) | 1050 - 1250 | Medium to Weak |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal. This is the most common and convenient method.

-

KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Thin Film (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the prepared sample in the IR spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₁₀H₁₇NO, with a monoisotopic mass of approximately 167.13 g/mol . In electrospray ionization (ESI), the compound is expected to be readily protonated to form the [M+H]⁺ ion.

Table 4: Predicted m/z Values for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 168.1383 |

| [M+Na]⁺ | 190.1202 |

| [M+K]⁺ | 206.0942 |

Note: Predicted data from PubChem.[1]

Fragmentation Pathway

The fragmentation of the protonated molecule [M+H]⁺ is expected to involve cleavages of the nortropane ring and the isopropyl group. The most common fragmentation pathways for nortropane ketones involve α-cleavage adjacent to the carbonyl group and cleavage of the bonds connected to the nitrogen atom.

A plausible fragmentation pathway is the loss of a propylene molecule (C₃H₆) from the isopropyl group, followed by further fragmentation of the nortropane ring. Another possibility is the cleavage of the C1-C2 and C4-C5 bonds, leading to the formation of stable iminium ions.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

-

Infusion and Ionization:

-

Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Use electrospray ionization (ESI) in positive ion mode to generate protonated molecules [M+H]⁺.

-

-

Mass Analysis:

-

Acquire a full scan mass spectrum to determine the m/z of the molecular ion.

-

Perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to obtain a fragment ion spectrum.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion to confirm the elemental composition.

-

Analyze the MS/MS spectrum to identify the major fragment ions and propose a fragmentation pathway consistent with the structure of this compound.

-

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Proposed Mass Fragmentation Pathway

Caption: A simplified proposed fragmentation pathway for this compound.

Conclusion

The predicted NMR, IR, and MS data provide a comprehensive spectroscopic signature for this compound. The ¹H and ¹³C NMR spectra are expected to confirm the connectivity of the nortropane skeleton and the isopropyl group. The IR spectrum will be characterized by a strong carbonyl absorption. Mass spectrometry will confirm the molecular weight and provide insights into the fragmentation patterns. This technical guide serves as a valuable resource for the identification and structural elucidation of this compound, facilitating further research and development in related fields. The experimental protocols outlined provide a framework for obtaining high-quality spectroscopic data for this and similar molecules.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ACD/Labs. NMR Predictors. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- de Hoffmann, E., & Stroobant, V. (2007).

-

NIST Chemistry WebBook. [Link]

-

Wishart, D. S. (2011). Practical aspects of NMR-based metabolomics. Methods in molecular biology (Clifton, N.J.), 708, 363–383. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Mnova NMRPredict. Mestrelab Research. [Link]

-

ChemAxon. NMR Predictor. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

Waters Corporation. Mass Spectrometry. [Link]

Sources

An In-depth Technical Guide to the Prospective Crystallography of 8-Isopropyl-3-nortropanone

For: Researchers, scientists, and drug development professionals.

Abstract: 8-Isopropyl-3-nortropanone is a derivative of the well-known tropane alkaloid core, a scaffold of significant pharmacological interest.[1][2] While direct crystallographic data for this specific compound is not publicly available, this guide provides a comprehensive, prospective workflow for determining its three-dimensional structure via single-crystal X-ray diffraction (SCXRD). Drawing from established methodologies for related small organic molecules and tropane alkaloids, this document outlines the critical steps from synthesis to final structural analysis. It is designed not as a report on a solved structure, but as an expert-led protocol for researchers embarking on the crystallographic characterization of this or similar novel compounds. The causality behind experimental choices is emphasized throughout to empower researchers with a robust, self-validating system for structural elucidation.

Introduction: The Rationale for Structural Analysis

The tropane skeleton, a bicyclic [3.2.1] system, is the foundational structure for a wide array of biologically active compounds, from atropine to cocaine.[1][3] The nature and orientation of substituents on this rigid core dictate receptor affinity, selectivity, and pharmacological effect. This compound, featuring an isopropyl group on the bridgehead nitrogen, presents an interesting synthetic intermediate for probing steric and electronic effects at key biological targets.

Unambiguous determination of its three-dimensional structure through SCXRD is paramount.[4] A crystal structure provides precise data on:

-

Conformation: The exact puckering of the piperidine and pyrrolidine rings.

-

Stereochemistry: Absolute confirmation of the spatial arrangement of substituents.

-

Intermolecular Interactions: How molecules pack in the solid state, revealing potential hydrogen bonds and van der Waals contacts that can inform formulation and solubility studies.

This guide details the systematic approach a crystallographer would take to achieve this goal, transforming a novel compound from a purified powder into a fully refined 3D structural model.

Part 1: Synthesis and High-Purity Material Preparation

The prerequisite for any successful crystallization is exceptionally pure starting material (>99.5%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor diffraction quality.

Proposed Synthesis Route: Reductive Amination

A reliable method for synthesizing this compound is the reductive amination of nortropinone hydrochloride with acetone.

Protocol:

-

Reaction Setup: To a solution of nortropinone hydrochloride (1.0 eq) in methanol, add acetone (1.5 eq) and sodium cyanoborohydride (NaBH₃CN) (1.2 eq).

-

pH Adjustment: Adjust the pH of the reaction mixture to ~6-7 using glacial acetic acid. The acidic condition is crucial for iminium ion formation, while NaBH₃CN is a sufficiently mild reducing agent to selectively reduce the iminium ion without reducing the ketone.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Quench the reaction by adding aqueous NaOH solution until basic (pH > 10). Extract the aqueous layer three times with dichloromethane (DCM). The basic work-up neutralizes the amine, making it soluble in the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a DCM/Methanol gradient.

Purity Validation

Before proceeding to crystallization trials, the purity of the synthesized this compound must be rigorously confirmed by:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of proton-bearing impurities.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To quantify purity, ideally showing a single peak >99.5% area.

Part 2: The Crystallization Workflow: From Solution to Single Crystal

Growing diffraction-quality single crystals is often considered an art, but it can be approached systematically.[5] The goal is to achieve a state of slow, controlled supersaturation, allowing molecules to organize into a well-ordered lattice.

Solvent Screening

The choice of solvent is critical.[5] An ideal solvent will dissolve the compound when heated but show limited solubility at room or lower temperatures.[6] A primary screen should explore a range of solvents with varying polarities.

| Solvent | Polarity Index | Boiling Point (°C) | Rationale |

| Hexane | 0.1 | 69 | Non-polar, good for slow evaporation or as an anti-solvent. |

| Ethyl Acetate | 4.4 | 77 | Medium polarity, a common choice for many organic compounds. |

| Acetone | 5.1 | 56 | Polar aprotic, can engage in dipole-dipole interactions. |

| Isopropanol | 3.9 | 82 | Polar protic, capable of hydrogen bonding. |

| Methanol | 5.1 | 65 | Highly polar, good for dissolving but may require an anti-solvent. |

| Dichloromethane | 3.1 | 40 | A versatile solvent, but its high volatility requires careful control. |

| Toluene | 2.4 | 111 | Aromatic solvent, can form π-stacking interactions. |

Crystallization Methodologies

Several techniques should be employed in parallel to maximize the chances of success.[7]

-

Slow Evaporation: The simplest method.[5] A nearly saturated solution of the compound is left in a vial covered with a perforated cap (e.g., Parafilm with needle holes) to allow the solvent to evaporate slowly over days or weeks.[6]

-

Vapor Diffusion: This is a highly controlled and effective method, especially for small quantities.[5]

-

Liquid-Vapor Diffusion: A concentrated solution of the compound in a primary solvent is placed in a small open vial. This vial is then sealed inside a larger jar containing a secondary solvent (the "anti-solvent") in which the compound is insoluble but which is miscible with the primary solvent. The vapor of the anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and inducing crystallization.

-

-

Cooling Crystallization: A saturated solution is prepared in a suitable solvent at an elevated temperature and then allowed to cool slowly and undisturbed to room temperature, and subsequently in a refrigerator or freezer.[8]

The vapor diffusion technique is often the most successful for novel small molecules and its workflow is outlined below.

Sources

- 1. Tropane alkaloid biosynthesis: a centennial review - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tropinone: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 8. science.uct.ac.za [science.uct.ac.za]

An In-Depth Technical Guide to the Predicted Toxicology Profile of 8-Isopropyl-3-nortropanone

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Void for 8-Isopropyl-3-nortropanone

In the landscape of chemical and pharmaceutical development, it is not uncommon to encounter compounds with significant therapeutic potential but a dearth of established toxicological data. This compound, a synthetic derivative of the nortropanone scaffold, represents such a case. While direct toxicological studies on this specific molecule are not publicly available, its structural relationship to the well-characterized class of tropane alkaloids provides a robust framework for predicting its toxicological profile.

This guide is structured to provide a comprehensive overview of the anticipated toxicological characteristics of this compound. It is imperative to underscore that the following sections are based on predictive toxicology, drawing parallels from the known effects of structurally analogous tropane alkaloids. The experimental protocols detailed herein are presented as a roadmap for the systematic evaluation of this compound's safety profile, a critical step in its potential journey from a laboratory curiosity to a clinical candidate.

The Structural Context: Understanding the Tropane Alkaloid Heritage

This compound belongs to the tropane alkaloid family, a class of bicyclic organic compounds.[1] This structural backbone is shared by well-known and potent anticholinergic agents such as atropine and scopolamine.[2] The defining feature of these molecules is their ability to act as competitive antagonists of muscarinic acetylcholine receptors, leading to a range of physiological effects.[2][3] The toxicity of tropane alkaloids is intrinsically linked to this anticholinergic activity.[2]

The core structure of this compound is the nortropane ring, substituted with a ketone at the 3-position and an isopropyl group at the 8-position. The isopropyl group, a bulky alkyl substituent, is anticipated to modulate the molecule's pharmacokinetic and pharmacodynamic properties compared to naturally occurring tropane alkaloids.

Predicted Pharmacodynamics and Primary Mechanism of Toxicity

Based on its structural similarity to other tropane alkaloids, the primary mechanism of toxicity for this compound is predicted to be competitive antagonism of muscarinic acetylcholine receptors. The degree of this antagonism will be a key determinant of its toxicological profile.

Anticholinergic Toxidrome: The Expected Clinical Manifestation

Overdose or significant exposure to this compound is anticipated to induce a classic anticholinergic toxidrome, characterized by both central and peripheral effects.[2][3]

Table 1: Predicted Anticholinergic Effects of this compound

| System | Predicted Clinical Manifestations |

| Central Nervous System | Confusion, agitation, delirium, hallucinations, combativeness, and in severe cases, coma.[2] |

| Peripheral Nervous System | Mydriasis (dilated pupils), blurred vision, photophobia, tachycardia, dry mucous membranes and skin, decreased bowel sounds, and urinary retention.[2] Hyperthermia may also occur due to the inhibition of sweating.[2][3] |

A Roadmap for Toxicological Evaluation: Essential In Vitro and In Vivo Studies

To rigorously define the toxicology profile of this compound, a tiered approach to testing is recommended, progressing from in vitro to in vivo models.

In Vitro Toxicology: Foundational Screening

In vitro assays provide a rapid and ethical means to assess the potential for specific types of toxicity and to elucidate mechanisms of action.

Rationale: To confirm the predicted mechanism of action and to quantify the binding affinity of this compound for the five subtypes of muscarinic acetylcholine receptors (M1-M5). This is a critical first step in understanding its potential for anticholinergic side effects.

Experimental Protocol: Radioligand Binding Assay

-

Preparation of Cell Membranes: Obtain cell lines stably expressing each of the human muscarinic receptor subtypes (M1-M5). Culture the cells and harvest them to prepare membrane fractions.

-

Radioligand Incubation: In a multi-well plate, incubate the membrane preparations with a known concentration of a suitable radiolabeled antagonist (e.g., [³H]N-methylscopolamine).

-

Competitive Binding: Add increasing concentrations of this compound to displace the radioligand.

-

Separation and Scintillation Counting: Separate the bound from the free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the equilibrium dissociation constant (Ki) to quantify the binding affinity.

Rationale: To determine the concentration at which this compound induces cell death. This provides a general indication of its cellular toxicity. While some 8-alkyl-nortropinone derivatives have shown antiproliferative activity against cancer cell lines, it is crucial to assess cytotoxicity in non-cancerous cell lines to understand the potential for off-target effects.[4]

Experimental Protocol: MTT Assay in a Human Cell Line (e.g., HepG2)

-

Cell Seeding: Seed HepG2 cells (a human liver cell line) in a 96-well plate and allow them to adhere overnight.

-

Compound Exposure: Treat the cells with a range of concentrations of this compound for 24-72 hours.

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Caption: Workflow for MTT cytotoxicity assay.

Rationale: To assess the potential of this compound to induce DNA damage or mutations, which can be a precursor to carcinogenicity. While some tropane alkaloids like scopolamine and hyoscyamine have not been found to be genotoxic, this must be confirmed for any new derivative.[1]